molecular formula C17H18N4O2S B11209703 Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11209703
M. Wt: 342.4 g/mol
InChI Key: PQBMBUPOEWRRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a phenyl group substituted with a methylsulfanyl group, and a carboxylate ester group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction with a suitable aldehyde or ketone.

    Introduction of the Phenyl Group: The phenyl group substituted with a methylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol to form the carboxylate ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to the modulation of these processes.

    Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Triazolothiadiazines: These compounds also contain a triazole ring fused to another heterocyclic ring and exhibit similar biological activities.

    Imidazole Derivatives: These compounds contain an imidazole ring and are known for their broad range of chemical and biological properties.

    Indole Derivatives: These compounds contain an indole ring and are studied for their diverse biological activities.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

prop-2-enyl 5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N4O2S/c1-4-9-23-16(22)14-11(2)20-17-18-10-19-21(17)15(14)12-5-7-13(24-3)8-6-12/h4-8,10,15H,1,9H2,2-3H3,(H,18,19,20)

InChI Key

PQBMBUPOEWRRHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.